Product packaging for 2,4,6-Triisocyanato-1,3,5-triazine(Cat. No.:CAS No. 120718-04-9)

2,4,6-Triisocyanato-1,3,5-triazine

Cat. No.: B14293498
CAS No.: 120718-04-9
M. Wt: 204.10 g/mol
InChI Key: RCWAXOBJPCOVTG-UHFFFAOYSA-N
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Description

Historical Context of Triazine-Based Compounds in Chemical Synthesis

The history of triazine-based compounds is a testament to their enduring importance in chemical synthesis. The 1,3,5-triazine (B166579) isomer, also known as s-triazine, is one of the oldest known organic compounds. nih.govglobalscitechocean.com A significant milestone in the application of triazines came in the 1950s with the discovery of triazine herbicides by J.R. Geigy, Ltd., which revolutionized agricultural practices. researchgate.netdnsgb.com.ua These compounds, including the well-known atrazine (B1667683) and simazine, demonstrated the potent biological activity that could be achieved by modifying the triazine core. researchgate.net

Beyond agrochemicals, the synthesis of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), another key triazine derivative, has been fundamental to the development of commercial resins. wikipedia.org The starting point for many of these syntheses is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective precursor that allows for the sequential substitution of its chlorine atoms with various nucleophiles. nih.govnih.govnih.gov This controlled reactivity has enabled the creation of a vast library of triazine derivatives with tailored properties. nih.govnih.gov

Significance of the Triazine Core in Advanced Chemical Systems

The 1,3,5-triazine ring, a planar six-membered heterocycle with alternating carbon and nitrogen atoms, imparts a unique combination of properties to the molecules that contain it. wikipedia.orgnih.gov Its symmetrical and electron-deficient nature makes it a robust scaffold for the construction of complex molecular architectures. mdpi.com This has led to the development of advanced materials with a wide range of applications.

Triazine-based polymers, including covalent organic frameworks (COFs), exhibit high thermal and chemical stability, making them suitable for applications in catalysis and as support materials. researchgate.net The nitrogen atoms in the triazine ring can also act as ligands, leading to the formation of coordination polymers and metallaprisms with interesting electronic and photophysical properties. wikipedia.org Furthermore, the triazine core is a key component in reactive dyes, where it forms covalent bonds with textile fibers, and in various pharmaceuticals, where it serves as a biologically active pharmacophore. globalscitechocean.comwikipedia.orgnih.gov The structural rigidity and potential for functionalization of the triazine core continue to make it a focal point in materials science and medicinal chemistry. mdpi.comresearchgate.net

Role of Isocyanate Functionality in Reactive Organic Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group that plays a crucial role in a multitude of chemical transformations, most notably in polymer chemistry. poliuretanos.net Isocyanates are electrophiles and readily react with a wide range of nucleophiles, including alcohols, amines, and water. poliuretanos.net The reaction with alcohols forms urethane (B1682113) linkages, which are the basis for the vast family of polyurethane polymers. Similarly, the reaction with amines yields urea (B33335) linkages, leading to the formation of polyureas. poliuretanos.net

The reactivity of the isocyanate group can be influenced by the electronic nature of its substituent. Aromatic isocyanates, for instance, are generally more reactive than their aliphatic counterparts. poliuretanos.net This tunable reactivity allows for precise control over polymerization processes and the resulting material properties. Beyond polymerization, isocyanates are involved in cross-linking reactions, where they can react with existing urethane or urea groups to form allophanate (B1242929) and biuret (B89757) cross-links, respectively, enhancing the mechanical properties of the polymer network. researchgate.net The versatility and high reactivity of the isocyanate group make it an indispensable tool in the synthesis of a wide array of functional materials. nih.govfrontiersin.org

Interactive Data Tables

Below are interactive tables summarizing key data for 2,4,6-Triisocyanato-1,3,5-triazine and related compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6N6O3
Molecular Weight204.10 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Spectroscopic Data of this compound

TechniqueKey Signals/Bands
13C NMRData not available
IR SpectroscopyData not available

Detailed Research Findings

Detailed research on this compound has focused on its synthesis and potential as a crosslinking agent and monomer for novel polymers. The primary synthetic route involves the nucleophilic substitution of cyanuric chloride with a cyanate (B1221674) salt, such as potassium cyanate. The stepwise nature of this reaction allows for controlled synthesis, with each successive substitution requiring more forcing conditions due to the deactivation of the triazine ring. nih.govnih.gov

The trifunctional nature of this compound makes it an attractive candidate for creating highly crosslinked polymer networks. These networks are expected to exhibit high thermal stability and mechanical strength due to the rigid triazine core and the strong covalent bonds formed by the isocyanate reactions. Research has explored its use in the formation of polyurethanes and polyureas with unique properties. The incorporation of the triazine ring into the polymer backbone can enhance properties such as flame retardancy and chemical resistance.

While the potential applications are significant, detailed characterization of polymers derived solely from this compound is not widely reported in publicly available literature. Further research is needed to fully elucidate the structure-property relationships of these materials and to explore their performance in various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6N6O3 B14293498 2,4,6-Triisocyanato-1,3,5-triazine CAS No. 120718-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120718-04-9

Molecular Formula

C6N6O3

Molecular Weight

204.10 g/mol

IUPAC Name

2,4,6-triisocyanato-1,3,5-triazine

InChI

InChI=1S/C6N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15

InChI Key

RCWAXOBJPCOVTG-UHFFFAOYSA-N

Canonical SMILES

C(=NC1=NC(=NC(=N1)N=C=O)N=C=O)=O

Origin of Product

United States

Synthetic Routes and Methodologies for 2,4,6 Triisocyanato 1,3,5 Triazine

Overview of Synthetic Strategies for Triisocyanates

The preparation of triisocyanates, particularly those based on the 1,3,5-triazine (B166579) scaffold, presents unique synthetic challenges. A common foundational approach involves the stepwise nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The electron-deficient nature of the triazine ring facilitates this sequential substitution, which can be controlled by adjusting reaction conditions such as temperature. nih.govresearchgate.net This allows for the controlled synthesis of mono-, di-, and tri-substituted derivatives. nih.govresearchgate.net

A prevalent method for introducing the isocyanate functionality is through the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.orgbyjus.com The resulting isocyanate is a versatile intermediate that can react with various nucleophiles. nih.govrsc.org

Alternative, non-phosgene routes for isocyanate synthesis are also gaining traction due to safety and environmental concerns associated with phosgene. digitellinc.comchemrxiv.org These methods often involve the thermal decomposition of carbamates, which can be synthesized from nitro or amino compounds. nih.gov

Multi-Step Synthesis Pathways from Molecular Precursors

A key pathway to 2,4,6-triisocyanato-1,3,5-triazine is a five-step reaction sequence that begins with well-defined molecular precursors and proceeds through several key intermediates. mpg.de

Precursor Synthesis and Derivatization (e.g., from Cyanoformiate and Cyanuric Chloride)

The synthesis often commences with the preparation of triethyl-1,3,5-triazine-2,4,6-tricarboxylate from cyanoformiate. mpg.de Another critical precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile reagent for creating 2,4,6-trisubstituted-1,3,5-triazines. nih.govnih.gov The chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. nih.govnih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis. researchgate.net For instance, the first substitution can be carried out at 0-5°C, the second at 25-40°C, and the third at higher temperatures around 80-100°C.

PrecursorReagentProduct
Cyanoformiate-Triethyl-1,3,5-triazine-2,4,6-tricarboxylate
Cyanuric ChloridePotassium Cyanate (B1221674) (KOCN)This compound (stepwise)
Cyanuric ChlorideVarious Nucleophiles (e.g., R-OH, R-NH2)Mono-, di-, or tri-substituted triazines

Ester Hydrolysis and Corresponding Salt Formation

Following the synthesis of the triester, such as triethyl-1,3,5-triazine-2,4,6-tricarboxylate, the next step involves its hydrolysis. orientjchem.org This is typically a base-mediated hydrolysis that converts the ester groups into carboxylate salts. The resulting product is 1,3,5-triazine-2,4,6-tricarboxylic acid. orientjchem.org This transformation is a crucial step towards the formation of the acyl chloride intermediates. The hydrolysis is often carried out under basic conditions to ensure the complete conversion of the ester groups.

Conversion to Acyl Chlorides

The carboxylic acid groups of 1,3,5-triazine-2,4,6-tricarboxylic acid are then converted into highly reactive acyl chlorides. orientjchem.org This is commonly achieved by reacting the tricarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comchemguide.co.uklibretexts.org For example, reacting 1,3,5-triazine-2,4,6-tricarboxylic acid with oxalyl chloride in the presence of a catalyst like DMF yields 1,3,5-triazinetricarbonyl trichloride (B1173362). orientjchem.org The resulting acyl chlorides are key intermediates for the subsequent rearrangement reaction.

Starting MaterialReagentProduct
1,3,5-triazine-2,4,6-tricarboxylic acidOxalyl chloride/(COCl)₂1,3,5-triazinetricarbonyl trichloride
Carboxylic AcidThionyl chloride (SOCl₂)Acyl Chloride
Carboxylic AcidPhosphorus(V) chloride (PCl₅)Acyl Chloride
Carboxylic AcidPhosphorus(III) chloride (PCl₃)Acyl Chloride

Thermally Induced Curtius Rearrangement for Isocyanate Formation

The final step in this synthetic sequence is the thermally induced Curtius rearrangement of the acyl azide. nih.gov This reaction, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com The acyl azide is typically prepared from the corresponding acyl chloride. organic-chemistry.org The rearrangement is believed to be a concerted process, where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The resulting this compound is a highly reactive molecule due to its three isocyanate groups.

Alternative Synthetic Approaches for Related Isocyanurates and Triazines

While the multi-step synthesis is a primary route, alternative methods exist for producing related isocyanurates and triazine derivatives. Isocyanurates, which are cyclotrimeric molecules, can be synthesized from the corresponding isocyanates. univ-rennes.fr

Phosgene-free methods for synthesizing isocyanates are of significant interest. chemrxiv.orgmdpi.com One such method involves the use of di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to convert amines to isocyanates. chemrxiv.orgmdpi.com Another approach is the reaction of primary amines with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP). aidic.it

The synthesis of various substituted 1,3,5-triazines can be achieved through the sequential nucleophilic substitution of cyanuric chloride with different nucleophiles, such as alcohols, amines, and thiols. nih.govnih.govresearchgate.net The reaction conditions can be controlled to produce symmetric or non-symmetric di- and tri-substituted triazines. nih.govresearchgate.net For instance, reacting cyanuric chloride with lithium alkoxides can yield 2,4,6-trialkoxy-1,3,5-triazines. nih.gov

PrecursorReagentProduct
AmineDi-tert-butyl dicarbonate, DMAPIsocyanate
Cyanuric ChlorideLithium Alkoxide2,4,6-trialkoxy-1,3,5-triazine
1,3,5-oxadiazine-2,4,6-trioneSalt CyanateIsocyanurate

Reaction Conditions and Optimization in Isocyanato-Triazine Synthesis

The conversion of the foundational 1,3,5-triazine structure to the final triisocyanate product involves several distinct chemical transformations. The optimization of reaction conditions at each stage is critical to ensure high yields and purity of the intermediates and the final product. A key synthetic precursor is triethyl-1,3,5-triazine-2,4,6-tricarboxylate.

The initial step in the sequence is the hydrolysis of triethyl-1,3,5-triazine-2,4,6-tricarboxylate to yield 1,3,5-triazine-2,4,6-tricarboxylic acid. orientjchem.org This is a crucial step as the resulting tricarboxylic acid is the direct precursor for the subsequent conversion to the triisocyanate. Detailed studies have reported optimized conditions for this hydrolysis. For instance, the reaction can be carried out by refluxing the triester with sodium hydroxide (B78521) in a mixed solvent system of water and ethanol (B145695) for 10 hours. orientjchem.org This process affords the tricarboxylic acid in a high yield of 97%. orientjchem.org The reaction is monitored, and upon completion, the product is isolated by adjusting the pH to 2 with hydrochloric acid, which causes the precipitation of the white solid product. orientjchem.org

The subsequent conversion of 1,3,5-triazine-2,4,6-tricarboxylic acid to this compound is accomplished through a series of reactions characteristic of the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org This well-established reaction sequence transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.govwikipedia.orgrsc.org While specific details for the triazine derivative are not extensively published, the synthesis of analogous tri-substituted aromatic compounds provides a reliable framework for the reaction conditions.

The process involves the following key steps:

Formation of the Tricarbonyl Trichloride: The tricarboxylic acid is first converted to the more reactive 1,3,5-triazine-2,4,6-tricarbonyl trichloride. This is typically achieved by reacting the acid with a chlorinating agent like oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). orientjchem.org

Synthesis of the Tricarboxylic Trihydrazide: The tricarbonyl trichloride is then reacted with hydrazine (B178648) to form the corresponding tricarboxylic trihydrazide. This reaction is generally carried out by heating the reactants in a suitable solvent like ethanol.

Formation of the Triacyl Triazide: The tricarboxylic trihydrazide is subsequently converted to the crucial intermediate, 1,3,5-triazine-2,4,6-tricarbonyl triazide. This is accomplished by reacting the trihydrazide with nitrous acid at low temperatures. nih.gov Careful temperature control is essential during this step to safely handle the potentially unstable azide compound.

Curtius Rearrangement to the Triisocyanate: The final step is the thermal decomposition of the triacyl triazide. This rearrangement proceeds with the loss of nitrogen gas to form the desired this compound. wikipedia.org The isocyanate can be trapped and isolated, or used in situ for further reactions.

The following table summarizes the optimized reaction conditions for the multi-step synthesis, drawing on established procedures for the initial hydrolysis and analogous Curtius rearrangement transformations.

StepReactantReagentsSolventTemperatureTimeYield
1. Hydrolysis Triethyl-1,3,5-triazine-2,4,6-tricarboxylateNaOH, HCl (for workup)Water/Ethanol (1:1)Reflux10 hours97% orientjchem.org
2. Acyl Chloride Formation 1,3,5-Triazine-2,4,6-tricarboxylic acidOxalyl chloride, DMF (cat.)ChloroformRoom Temp.OvernightHigh
3. Hydrazide Formation 1,3,5-Triazine-2,4,6-tricarbonyl trichlorideHydrazineEthanolReflux-High
4. Acyl Azide Formation 1,3,5-Triazine-2,4,6-tricarboxylic trihydrazideNitrous Acid (from NaNO₂/HCl)-Low Temp.-High
5. Curtius Rearrangement 1,3,5-Triazine-2,4,6-tricarbonyl triazideHeatInert SolventElevated Temp.-High

Optimization of these conditions involves careful control of temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity at each stage, while ensuring the safe handling of reactive intermediates like acyl chlorides and azides. The choice of solvent is also critical, with anhydrous conditions being necessary for several steps to prevent unwanted side reactions.

Reaction Mechanisms and Chemical Transformations of 2,4,6 Triisocyanato 1,3,5 Triazine

Isocyanate Reaction Chemistry

The isocyanate groups (-N=C=O) are highly electrophilic and readily react with a wide variety of nucleophiles. This reactivity is central to the use of isocyanates in polymerization and cross-linking applications.

2,4,6-Triisocyanato-1,3,5-triazine, like other isocyanates, readily reacts with nucleophilic functional groups. The general order of reactivity with common nucleophiles is a crucial aspect of its application in synthesis. For instance, the reaction with amines to form urea (B33335) linkages is typically very rapid. The reaction with hydroxyl groups to form urethane (B1682113) (carbamate) linkages is also highly favorable and is the cornerstone of polyurethane chemistry. Carboxylic acids can react with isocyanates to form an unstable anhydride (B1165640) intermediate, which can then decompose to form an amide and carbon dioxide.

NucleophileProductLinkage Type
Amine (R-NH₂)Substituted UreaUrea
Hydroxyl (R-OH)Urethane (Carbamate)Urethane
Carboxylic Acid (R-COOH)Amide + CO₂Amide

This differential reactivity allows for selective transformations by controlling the reaction conditions and the choice of nucleophiles.

Under certain conditions, isocyanates can undergo self-polymerization or oligomerization. One common pathway is the dimerization to form a four-membered ring structure known as a uretdione. This reaction is often reversible.

A more significant and generally more stable product of isocyanate self-reaction is the trimerization to form a six-membered isocyanurate ring. rsc.org This process, known as cyclotrimerization, is a key reaction in the formation of polyisocyanurate foams, which are known for their thermal stability. rsc.orgtue.nl The formation of isocyanurates from isocyanates is a highly exothermic process, indicating the thermodynamic stability of the resulting isocyanurate ring. rsc.org

The cyclotrimerization of isocyanates is a critical reaction that leads to the formation of a highly stable, six-membered isocyanurate ring. rsc.orgresearchgate.net This reaction is widely used to produce polyurethane materials with enhanced thermal and chemical resistance. tue.nl The process is typically catalyzed by a variety of compounds, including Lewis bases and metal-containing catalysts. tue.nl

The mechanism of cyclotrimerization has been a subject of extensive study. While it can be complex, a common pathway involves the initial reaction of the catalyst with an isocyanate molecule to form an activated intermediate. This intermediate then sequentially adds two more isocyanate molecules, followed by ring-closure to form the isocyanurate and regenerate the catalyst. acs.org The efficiency and selectivity of this process can be influenced by the choice of catalyst and reaction conditions. tue.nlrsc.org The resulting isocyanurate framework is a key component in rigid polyurethane foams, elastomers, and coatings. rsc.org

Triazine Ring Reactivity and Substituent Effects on Reaction Pathways

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. youtube.com The nitrogen atoms in the ring exert a strong electron-withdrawing effect, making the carbon atoms of the ring susceptible to nucleophilic attack. In the case of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), this property is exploited for sequential nucleophilic substitution reactions. nih.govfrontiersin.orgnih.govmdpi.com

The reactivity of the triazine ring is significantly influenced by the nature of the substituents attached to it. lumenlearning.comnih.gov Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups further decrease the electron density, enhancing its reactivity towards nucleophiles. lumenlearning.comresearchgate.net In this compound, the isocyanate groups are electron-withdrawing, which further activates the triazine ring towards nucleophilic substitution, although the primary site of reaction is typically the highly reactive isocyanate groups themselves. The electronic properties of substituents can also influence the stability and reactivity of the molecule as a whole. acs.org

Orthogonal Chemoselectivity Studies of Triazine-Based Linkers (e.g., 2,4,6-Trichloro-1,3,5-Triazine)

The concept of orthogonal chemoselectivity, where different reactive sites on a molecule can be addressed independently by choosing specific reagents and reaction conditions, is crucial in the design of multifunctional linkers for applications in areas like bioconjugation and materials science. frontiersin.orgnih.gov 2,4,6-Trichloro-1,3,5-triazine (TCT) is a classic example of a molecule that exhibits this property. nih.govfrontiersin.orgnih.govresearchgate.net

The three chlorine atoms on TCT can be sequentially substituted by nucleophiles with varying reactivity under controlled temperature conditions. mdpi.comresearchgate.netcsic.es Typically, the first substitution occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third requires heating. frontiersin.org This allows for the stepwise introduction of different functional groups onto the triazine core. nih.govresearchgate.netnih.gov Studies have explored the preferential order of reaction with various nucleophiles like alcohols, thiols, and amines, revealing a general reactivity trend. nih.govfrontiersin.orgnih.gov This controlled, stepwise functionalization makes TCT a valuable and versatile linker in synthetic chemistry. tue.nlnih.govfrontiersin.org

Polymerization Science and Advanced Network Formation Utilizing 2,4,6 Triisocyanato 1,3,5 Triazine

Mechanisms of Polymerization Initiated by 2,4,6-Triisocyanato-1,3,5-triazine

The polymerization involving this compound is primarily governed by the high reactivity of its isocyanate (–N=C=O) functional groups. These groups are electrophilic and readily react with a variety of nucleophiles. The primary mechanisms include reactions with alcohols to form urethanes and the self-condensation reaction of isocyanates to form isocyanurates.

When this compound is reacted with polyols (compounds with multiple hydroxyl groups), a dense polyurethane network is formed. Each isocyanate group reacts with a hydroxyl group to create a urethane (B1682113) linkage. Given the trifunctionality of the triazine core, a highly cross-linked thermoset polymer results.

Furthermore, the isocyanate groups can undergo cyclotrimerization to form stable isocyanurate rings, especially at elevated temperatures or in the presence of specific catalysts. This reaction is a key feature in the formation of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability. The trimerization of the isocyanate groups of this compound leads to a rigid, three-dimensional network structure.

Formation of High-Performance Cross-linked Polymer Networks

The trifunctionality of this compound is instrumental in the development of high-performance cross-linked polymer networks. These networks are characterized by their superior thermal and mechanical properties, which are a direct consequence of the high cross-link density.

The formation of these networks can be tailored by controlling the reaction conditions and the stoichiometry of the reactants. For instance, the ratio of isocyanate to polyol, known as the isocyanate index, is a critical parameter. youtube.com A higher isocyanate index promotes the formation of isocyanurate rings, leading to a more rigid and thermally stable polymer network. youtube.com The resulting materials, often referred to as polyisocyanurate-polyurethane networks, exhibit a combination of the desirable properties of both polymer types.

Isocyanurate-Based Polymer Architectures and Their Macroscopic Properties

Polymers derived from this compound often feature a significant content of isocyanurate rings, which profoundly influences their architecture and properties. The isocyanurate ring is a six-membered ring composed of alternating carbon and nitrogen atoms, and it is known for its exceptional thermal stability. wikipedia.org

The resulting polyisocyanurate (PIR) polymers possess a strong and rigid molecular structure due to the combination of strong chemical bonds within the isocyanurate ring and the high cross-link density. wikipedia.org This architecture leads to several desirable macroscopic properties:

High Thermal Stability: The decomposition of isocyanurate bonds is reported to begin at temperatures above 200 °C, which is significantly higher than that of urethane bonds (100–110 °C). wikipedia.org This makes isocyanurate-based polymers suitable for high-temperature applications.

Mechanical Robustness: The high cross-link density contributes to increased stiffness and rigidity compared to conventional polyurethanes. wikipedia.org

Inherent Fire Resistance: The triazine and isocyanurate rings are nitrogen-rich structures that can contribute to char formation upon combustion, which acts as a barrier and slows down the burning process.

The properties of these polymers can be tuned by adjusting the formulation, such as by co-polymerizing with other isocyanates or by using different polyols. For example, the use of long-chain polyols can introduce flexibility into the otherwise rigid network. rsc.org

Covalent Organic Framework (COF) Synthesis Utilizing Triazine Ligands

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govacs.orgresearchgate.net The 1,3,5-triazine (B166579) unit is a popular building block for COFs due to its trigonal planar geometry, which facilitates the formation of two-dimensional (2D) layered structures. nih.gov Triazine-based COFs are known for their high thermal and chemical stability, making them promising materials for various applications, including gas storage and separation, catalysis, and sensing. nih.govnih.gov

Design Principles for Triazine-Based COFs for Specific Applications

The design of triazine-based COFs for specific applications relies on the careful selection of the building blocks (monomers) and the type of covalent linkage. The properties of the resulting COF, such as pore size, surface area, and functionality, can be tuned at the molecular level. rsc.org

For applications in gas separation and storage, the primary design principle is to create a framework with a high surface area and optimal pore size for selective adsorption of gas molecules. For instance, COFs with smaller pores are generally better for separating small gas molecules like CO₂ and N₂. nih.gov The introduction of specific functional groups within the pores can also enhance the selectivity. For example, nitrogen-rich triazine rings themselves can act as binding sites for CO₂. rsc.org

For catalytic applications, the design focuses on incorporating catalytically active sites into the COF framework. This can be achieved by using functionalized building blocks or by post-synthetic modification of the COF. The porous and crystalline nature of COFs allows for the uniform distribution of active sites and facilitates the diffusion of reactants and products. rsc.org

For sensing applications, the design often involves creating COFs with fluorescent properties that can be modulated by the presence of specific analytes. The introduction of flexible building units can enhance the photoluminescence efficiency of the COF. researchgate.net

Linker Chemistry and Linkage Formation (e.g., Hydrazone, Ethynyl-based)

The formation of a stable and crystalline COF requires the use of reversible covalent bond-forming reactions. This allows for "error-checking" during the synthesis process, leading to a well-ordered framework. Several types of linkages have been employed in the synthesis of triazine-based COFs.

Hydrazone Linkage: Hydrazone-linked COFs are formed by the condensation reaction between a hydrazine-containing monomer and an aldehyde-functionalized monomer. nih.gov These COFs are known for their good hydrolytic stability and structural flexibility. nih.gov The nitrogen atoms in the hydrazone linkage can act as additional binding sites for guest molecules.

Ethynyl-based Linkages: While less common for triazine-based COFs in the provided context, ethynyl-based linkages, such as those formed by Sonogashira coupling, are used to create highly conjugated and rigid frameworks. These materials often exhibit interesting electronic and optical properties.

Imine Linkage: Imine-based COFs are formed through the condensation of an amine and an aldehyde. This is a very common and robust method for COF synthesis.

Triazine Linkage: Covalent triazine frameworks (CTFs) are a subclass of COFs where the triazine rings themselves are formed in situ from nitrile-containing monomers via cyclotrimerization. researchgate.net This typically requires high temperatures and a catalyst, such as ZnCl₂. researchgate.net

Topological Control in Triazine-Based COFs

The reaction conditions, such as the choice of solvent and catalyst, can also influence the topology. For instance, ionothermal synthesis (using a molten salt as both solvent and catalyst) can promote the formation of highly crystalline and stable covalent triazine frameworks. researchgate.net Theoretical studies using topological indices can also help in predicting and understanding the structure-property relationships of different triazine-based COF topologies. researchgate.netmdpi.com

Integration into Polyurethane and Polyurea Systems

The isocyanate groups of this compound readily react with compounds containing active hydrogen atoms, such as the hydroxyl groups in polyols and the amine groups in polyamines, to form polyurethane and polyurea linkages, respectively. The incorporation of the triazine ring into these polymer backbones can lead to materials with distinct properties compared to those synthesized from more common diisocyanates.

The trifunctional nature of this compound makes it an effective crosslinking agent. In polyurethane and polyurea formulations, it can be used to create network structures with a high crosslink density. This is in contrast to linear polymers formed from difunctional monomers. The resulting crosslinked materials typically exhibit enhanced thermal stability, improved mechanical strength, and increased chemical resistance.

The table below summarizes the potential influence of incorporating a triazine-based triisocyanate, such as this compound, on the properties of polyurethane and polyurea systems, based on findings from related triazine-containing polymers.

PropertyInfluence of Triazine-based Triisocyanate Integration
Crosslink Density Significantly increases due to the trifunctionality of the monomer.
Thermal Stability Generally enhanced due to the inherent thermal resistance of the triazine ring and the high crosslink density.
Mechanical Strength Tensile strength and modulus are typically improved. researchgate.net
Morphology Can promote the formation of nanometer-sized hard segment domains through electrostatic interactions. researchgate.net
Photoluminescence The presence of electron-donating groups on the triazine ring can induce photoluminescent properties in the resulting polyurethane. researchgate.net

Other Advanced Polymer Systems (e.g., Polycarbodiimides, Microporous Organic Polymers, C-N-(O) Networks)

Beyond traditional polyurethane and polyurea chemistry, the reactivity of this compound opens pathways to a variety of other advanced polymer systems.

Polycarbodiimides: The conversion of isocyanates into carbodiimides is a well-established chemical transformation, often catalyzed by phospholene oxides. This reaction involves the elimination of carbon dioxide from two isocyanate groups to form a carbodiimide (B86325) linkage (-N=C=N-). While the direct synthesis of polycarbodiimides from this compound is not extensively documented, the trifunctional nature of this monomer suggests its potential to form highly crosslinked polycarbodiimide networks. Such networks would be expected to exhibit high thermal stability and rigidity due to the combination of the triazine ring and the carbodiimide linkages.

Microporous Organic Polymers: The rigid and planar structure of the triazine core makes this compound an attractive building block for the synthesis of microporous organic polymers (MOPs). These materials are characterized by a large surface area and a high density of pores of molecular dimensions, making them suitable for applications in gas storage and separation. The synthesis of triazine-based conjugated microporous polymers (CMPs) through reactions like Sonogashira-Hagihara cross-coupling has been shown to produce materials with high Brunauer–Emmett–Teller (BET) surface areas. nih.govrsc.orgnih.gov For example, microporous covalent triazine-based polymers (MCTPs) synthesized via Friedel-Crafts reactions have demonstrated significant CO2 uptake capacities. rsc.org The incorporation of the electron-withdrawing triazine node can enhance the CO2 adsorption properties compared to analogous benzene-based polymers. rsc.org

The table below presents data on the properties of some representative triazine-based microporous polymers.

Polymer NameSynthesis MethodBET Surface Area (m²/g)CO₂ UptakeReference
MCTP-1Friedel-Crafts Reaction1452204.3 mg/g (at 273 K/1 bar) rsc.org
MCTP-2Friedel-Crafts Reaction859160.6 mg/g (at 273 K/1 bar) rsc.org
T-CMPSonogashira-Hagihara Coupling322- nih.gov
T-CMP-MeSonogashira-Hagihara Coupling435- nih.gov
TNCMP-2Sonogashira-Hagihara Cross-coupling9951.45 mmol/g (at 298 K/1 bar) rsc.org
T-CMP-1Polycondensation-Hydrogen evolution rate of 3214.3 μmol h⁻¹ g⁻¹ nih.gov

C-N-(O) Networks: this compound has been identified as a hydrogen-free molecular precursor for the creation of novel polymeric carbon-nitrogen-oxygen (C-N-(O)) networks. mpg.de The controlled pyrolysis or polymerization of this compound could lead to materials with unique compositions and properties, potentially finding applications in areas such as energetic materials or high-performance ceramics. The synthesis of such networks from a single, well-defined molecular precursor offers advantages in terms of controlling the final stoichiometry and structure of the material.

Advanced Characterization Methodologies in 2,4,6 Triisocyanato 1,3,5 Triazine Research

Spectroscopic Analysis of Molecular Structure and Bonding

Spectroscopic methods are fundamental to understanding the electronic and vibrational characteristics of 2,4,6-Triisocyanato-1,3,5-triazine. These studies are often conducted on related, more stable compounds, such as chloro-diisocyanato-1,3,5-triazine, to provide insights into the tri-substituted analogue. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Due to the absence of hydrogen atoms in this compound, ¹H-NMR spectroscopy is not applicable for direct characterization.

¹³C-NMR spectroscopy is a critical tool for identifying the carbon environments within the molecule. For related isocyanato-substituted triazines, distinct signals are expected for the carbon atoms of the triazine ring and the isocyanate groups. In the closely related precursor, 2-chloro-4,6-diisocyanato-1,3,5-triazine, these signals provide key structural information. researchgate.net For this compound, two primary resonances would be anticipated: one for the three equivalent carbon atoms of the s-triazine ring and another for the three equivalent carbon atoms of the isocyanate (-NCO) groups. The precise chemical shifts would be influenced by the strong electron-withdrawing nature of the isocyanate substituents.

Table 1: Expected ¹³C-NMR Resonances for this compound

Carbon Environment Expected Chemical Shift Range (ppm) Multiplicity
Triazine Ring (C=N) 160-175 Singlet
Isocyanate (-NCO) 120-130 Singlet

Note: Data is estimated based on typical values for s-triazine and isocyanate compounds, as specific experimental data for the monomer is not publicly available due to its instability.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The most characteristic absorption band is the strong, sharp peak associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. Other significant vibrations include the stretching modes of the triazine ring.

Table 2: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Asymmetric N=C=O Stretch ~2270 Very Strong
Triazine Ring C=N Stretch 1500-1600 Strong to Medium
Triazine Ring Breathing ~990 Medium to Weak

Note: Wavenumbers are based on characteristic frequencies for isocyanates and triazine compounds. Specific experimental data for the monomer is limited.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. The symmetric stretching of the triazine ring is typically a strong band in the Raman spectrum. The isocyanate group also exhibits characteristic Raman signals. This technique has been utilized in the characterization of precursors to this compound, highlighting its utility in analyzing this class of compounds. researchgate.net

Table 3: Prominent Raman Shifts for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Asymmetric N=C=O Stretch ~2270 Medium
Triazine Ring C=N Stretch 1500-1550 Strong
Symmetric Triazine Ring Stretch ~990 Strong

Note: Wavenumbers are based on characteristic frequencies for related compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The s-triazine core exhibits characteristic π→π* transitions. The conjugation of the isocyanate groups with the triazine ring is expected to influence the position and intensity of these absorption bands.

X-ray Diffraction (XRD) Techniques for Crystalline Structures

X-ray diffraction methods are the definitive techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

Table 4: Crystallographic Data for the Precursor 1,3,5-Triazine-2,4,6-tricarbonyl trichloride (B1173362) [C₃N₃(COCl)₃]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.73(6)
b (Å) 11.21(1)
c (Å) 17.03(1)
β (°) 91.91(1)
Volume (ų) 1857.87(23)
Z 8

Data from the single-crystal structure analysis of a key precursor to this compound. researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity of materials derived from this compound, particularly in the context of porous organic polymers and covalent organic frameworks (COFs). The diffraction patterns reveal whether a material is crystalline, amorphous, or semi-crystalline.

Conversely, the absence of sharp peaks and the presence of broad halos in a PXRD pattern suggest an amorphous nature, as seen in some azo-bridged porous organic polymers based on triazine units. mdpi.comnih.gov It is also important to note that some triazine-based frameworks may exhibit an amorphous pattern. nih.gov The table below summarizes representative PXRD peak assignments for a crystalline triazine-based covalent organic framework. nih.govacs.orgmdpi.com

Table 1: Representative PXRD Peak Assignments for a Crystalline Triazine-Based Covalent Organic Framework

2θ (°)Miller Indices (hkl)
~2.28(100)
~3.91(100)
~3.96(110)
~4.55(200)
~6.00(210)
~7.45(210)
~7.78(200)
~7.92(220)
~11.76(310)
~21.84(001)

Note: The specific 2θ values can vary depending on the exact structure and synthesis conditions of the COF.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability of polymers and materials derived from this compound. netzsch.comperkinelmer.comtainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. netzsch.com For triazine-based polymers, TGA is used to determine the decomposition temperature, which is a critical parameter for applications in high-temperature environments. researchgate.net The TGA curve provides information on the onset of decomposition and the percentage of residual mass at high temperatures. For example, some covalent triazine frameworks have been shown to be stable up to 350-400°C. nih.govresearchgate.net The thermal decomposition of 2,4,6-triazido-1,3,5-triazine, a related compound, has been studied, revealing activation energies that differ between decomposition in solution and in the melt, suggesting different reaction mechanisms. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. perkinelmer.com DSC can be used to determine glass transition temperatures, melting points, and crystallization behavior of polymeric materials. This information is crucial for understanding the processing and performance characteristics of materials synthesized using this compound.

The combination of TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can provide further insights by identifying the gaseous products evolved during decomposition. netzsch.com

Table 2: Illustrative Thermal Properties of Triazine-Based Materials from TGA

MaterialDecomposition Onset Temperature (°C)Char Yield at High Temperature (%)
Covalent Triazine Framework (CTF-1)> 400~63
Azo-bridged Triazine Polymer (AZO-T-P2)~350-

Note: Values are approximate and can vary based on the specific material and experimental conditions.

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Reaction Monitoring

Chromatographic and mass spectrometric techniques are powerful tools for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of isocyanates. rsc.orgepa.govnih.gov Due to the high reactivity of the isocyanate group, direct analysis is often challenging. Therefore, a common approach involves derivatization of the isocyanate with a reagent to form a stable derivative that can be readily analyzed by HPLC, often with UV or fluorescence detection. rsc.orgnih.gov For instance, tryptamine and 1-(2-methoxyphenyl)piperazine are reagents that have been used for this purpose. rsc.orgnih.gov The choice of derivatizing agent and detector can significantly impact the sensitivity and selectivity of the method. rsc.org HPLC methods can be used to determine the purity of the this compound monomer and to detect the presence of related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. astm.orgastm.org This technique is particularly valuable for the analysis of isocyanates and their derivatives. astm.orgastm.orgresearchgate.net LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, allowing for the detection of trace levels of isocyanates. astm.orgastm.orgresearchgate.netnih.gov The method often involves derivatization, and the resulting urea (B33335) derivatives can be analyzed with high specificity. astm.orgastm.orgresearchgate.netnih.gov Selected reaction monitoring (SRM) in LC-MS/MS provides excellent quantification capabilities. astm.orgastm.orgresearchgate.net This technique is instrumental in monitoring the progress of reactions involving this compound by tracking the consumption of the reactant and the formation of products.

Table 3: Comparison of Detection Limits for Isocyanate Analysis

TechniqueTypical Detection Limit (injected amount)
LC-UV300 pg - 30 ng
LC-MS/MS (SRM)5 pg - 5 ng

Source: astm.orgastm.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. While the direct analysis of the highly reactive this compound by GC-MS is not typical, the technique is widely used for the analysis of other triazine compounds, such as triazine herbicides and their degradation products. nih.govshimadzu.comthermofisher.com For the analysis of isocyanates, GC-MS methods often involve a derivatization step to convert the isocyanates into more stable and volatile compounds. For example, reaction with di-n-butylamine can be used to indirectly determine isocyanate content. nih.gov In the context of triazine chemistry, GC-MS is invaluable for identifying byproducts and understanding reaction mechanisms. nih.govshimadzu.comthermofisher.com

Surface Area and Porosity Characterization for Porous Polymer Systems (e.g., Brunauer–Emmett–Teller (BET) Analysis)

For porous polymers and COFs synthesized from this compound, the characterization of their surface area and porosity is of paramount importance. The Brunauer–Emmett–Teller (BET) method is the most common technique used to determine the specific surface area of these materials. mdpi.comnih.gov

The analysis involves the adsorption and desorption of an inert gas, typically nitrogen, at a constant temperature (usually 77 K). The amount of gas adsorbed at different partial pressures is measured, and the BET equation is applied to calculate the specific surface area in square meters per gram (m²/g). The shape of the nitrogen sorption isotherm can provide qualitative information about the pore structure of the material. mdpi.com For example, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop suggests the presence of mesopores. acs.org

The surface area of triazine-based porous organic polymers can vary significantly depending on the specific monomers and synthetic conditions used, with reported values ranging from low to over 700 m²/g. mdpi.commdpi.comnih.govmdpi.com In addition to the BET surface area, the nitrogen sorption data can be used to calculate other important parameters such as the total pore volume and the pore size distribution. mdpi.com

Table 4: Representative BET Surface Areas of Triazine-Based Porous Materials

Material TypeExample PolymerBET Surface Area (m²/g)
Covalent Organic FrameworkTFP-TPTPh COF724
Porous Organic PolymerAZO-T-P2351
Triazine-Porphyrin COFTA-Por-sp2-COF340.1
Triazine-Based POPT-POP3287.4
Triazine-Based POPT-POP1239.6

Source: mdpi.commdpi.comnih.govmdpi.comacs.org

Theoretical and Computational Chemistry Studies of 2,4,6 Triisocyanato 1,3,5 Triazine Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate prediction of molecular geometries, electronic structures, and various spectroscopic properties. For 2,4,6-triisocyanato-1,3,5-triazine, DFT calculations would be instrumental in determining its fundamental characteristics.

Although direct DFT studies on this specific molecule are scarce, research on other substituted triazines provides a reliable framework for understanding its properties. For instance, DFT calculations have been successfully employed to predict the structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N). rsc.org These studies use flavors of DFT, such as the PBE functional, to determine the most stable molecular conformations and their packing in crystal structures. rsc.org Similar methodologies would be applicable to this compound.

It is predicted that the 1,3,5-triazine (B166579) core of the molecule is a planar, six-membered ring with alternating carbon and nitrogen atoms. The isocyanate (-N=C=O) groups attached to the carbon atoms would exhibit linear or near-linear geometries. DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles, revealing any potential steric hindrance or electronic effects between the isocyanate groups and the triazine ring.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. In related triazine compounds, the nature of the substituent groups significantly influences these frontier orbitals. For this compound, the electron-withdrawing nature of the isocyanate groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbon atoms of the isocyanate groups or the triazine ring.

Computational Investigations of Thermochemical Behavior and Cyclotrimerization Energies of Isocyanates

The thermochemical stability of this compound is a crucial aspect that can be thoroughly investigated using computational methods. A key related reaction is the cyclotrimerization of isocyanates to form isocyanurates (1,3,5-triazine-2,4,6-triones), which are cyclic trimers of isocyanates. rsc.orgrsc.orgnih.gov The energy change associated with this process, known as the cyclotrimerization energy, is a direct measure of the thermodynamic stability of the resulting isocyanurate ring. rsc.org

Computational studies, employing DFT and higher-level post-Hartree-Fock methods like MP2 and CCSD(T), have shown that the cyclotrimerization of isocyanates is a highly exothermic process, indicating that the resulting isocyanurate structures are thermodynamically very stable. rsc.orgrsc.org The magnitude of the cyclotrimerization enthalpy is influenced by the nature of the substituent on the isocyanate.

For example, the estimated enthalpy change for the cyclotrimerization of methyl isocyanate to trimethyl isocyanurate is approximately -66.4 kcal/mol. rsc.orgnih.gov The exothermicity increases with the length of n-alkyl chains, which is attributed to stabilizing dispersion interactions between the substituents. rsc.orgnih.gov Conversely, branched alkyl substituents can lead to a destabilization of the isocyanurate ring due to steric strain and deformation of the ring structure. rsc.orgnih.gov Phenyl isocyanate shows a significant deviation from the trend observed for alkyl isocyanates, which is likely due to changes in orbital resonance interactions upon cyclotrimerization. rsc.orgnih.govrsc.org

These findings on isocyanurate formation provide valuable insights into the stability of the 1,3,5-triazine ring in this compound. The high exothermicity of isocyanate cyclotrimerization suggests that the triazine core is a highly stable motif.

Calculated Cyclotrimerization Energies of Various Isocyanates
IsocyanateResulting IsocyanurateEstimated Cyclotrimerization Enthalpy (kcal/mol)Computational Method
Methyl IsocyanateTrimethyl Isocyanurate-66.4CCSD(T)
n-Propyl IsocyanateTri-n-propyl Isocyanurate-68.5B3LYP-GD3/cc-pVTZ
Isopropyl IsocyanateTriisopropyl Isocyanurate-59.5B3LYP-GD3/cc-pVTZ
tert-Butyl IsocyanateTri-tert-butyl Isocyanurate-46.1B3LYP-GD3/cc-pVTZ
Phenyl IsocyanateTriphenyl Isocyanurate-43.9B3LYP-GD3/cc-pVTZ

Molecular Dynamics Simulations of Polymerization Processes and Network Formation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including polymerization reactions and the formation of polymer networks. youtube.com For a reactive molecule like this compound, MD simulations could provide invaluable insights into the mechanisms of its polymerization and the structure of the resulting materials.

While specific MD simulations of this compound polymerization are not readily found in the literature, the general principles of simulating polymer formation are well-established. youtube.com Such simulations would typically involve:

Force Field Development: A crucial first step is the development or selection of an accurate force field that can describe the bonded and non-bonded interactions between the atoms of the triazine isocyanate monomers. This may involve quantum mechanical calculations to parameterize the force field.

Reaction Modeling: The polymerization process, which involves the reaction of the isocyanate groups, would need to be modeled. This can be achieved through reactive force fields (like ReaxFF) or by using algorithms that allow for the dynamic formation and breaking of bonds based on proximity and reactivity criteria.

Simulation of Network Formation: Starting from a collection of monomers, the MD simulation would track their movement and reactions over time, allowing for the observation of the growth of polymer chains and the formation of a cross-linked network.

These simulations can provide information on the degree of conversion, the topology of the resulting polymer network (e.g., cross-link density), and the mechanical and thermal properties of the final material. Studies on other s-triazine derivatives have utilized molecular docking and MD simulations to understand their interactions with biological targets, demonstrating the utility of these methods for complex triazine systems. nih.gov

Prediction and Validation of Novel Triazine-Based Materials (e.g., Graphitic Carbon Nitride (g-C3N4) Phases)

The 1,3,5-triazine unit is a fundamental building block for a class of promising two-dimensional materials known as graphitic carbon nitride (g-C3N4). These materials have garnered significant interest for their potential applications in photocatalysis, electronics, and energy storage. Computational studies, particularly DFT, have been instrumental in predicting the existence, stability, and electronic properties of different g-C3N4 phases.

Theoretically, g-C3N4 can exist in different structural forms based on the linking of triazine or heptazine units. DFT calculations have been used to assess the thermodynamic stability of these various structures. rsc.org For instance, triazine-based g-C3N4 has been predicted and subsequently synthesized, exhibiting a direct, narrow bandgap that makes it suitable for electronic applications. rsc.org

While many synthetic routes to g-C3N4 utilize precursors like melamine (B1676169) or dicyandiamide, this compound represents a potentially interesting, though less explored, precursor. Its triazine core provides the necessary C-N framework, and the reactive isocyanate groups could, under appropriate conditions, undergo reactions to form the extended 2D network of g-C3N4. Computational modeling could be employed to:

Simulate the condensation process: Investigate potential reaction pathways for the conversion of this compound into g-C3N4, possibly involving the elimination of CO or other byproducts.

Predict the properties of the resulting material: Calculate the electronic band structure, density of states, and mechanical properties of the g-C3N4 phase that would be formed from this specific precursor.

Guide experimental synthesis: The insights from these computational predictions could provide valuable guidance for designing experimental strategies to synthesize novel g-C3N4 materials from this compound.

Emerging Research Directions and Interdisciplinary Studies Involving 2,4,6 Triisocyanato 1,3,5 Triazine

Sustainable Chemistry Approaches in Triazine Compound Synthesis and Utilization

The development of environmentally friendly methods for synthesizing and utilizing triazine compounds is a significant area of focus. Traditional methods often require harsh reaction conditions and solvents. chim.it Green chemistry approaches aim to mitigate these issues by employing more sustainable techniques.

Recent research has highlighted the use of microwave irradiation and sonochemical methods for the synthesis of 1,3,5-triazine (B166579) derivatives. chim.itnih.govmdpi.comnih.govambeed.com These techniques offer several advantages, including shorter reaction times, higher yields, and the use of water as a solvent, which significantly reduces the environmental impact. nih.govambeed.com For instance, a sonochemical protocol has been developed that can produce triazine derivatives in as little as five minutes with yields exceeding 75%, a method that is reportedly 13 times "greener" than conventional heating methods. nih.gov Microwave-assisted synthesis has also proven effective for the selective preparation of both symmetrical and unsymmetrical s-triazines under solvent-free conditions. chim.it

These green synthetic protocols are not only environmentally benign but also economically viable, making them attractive for industrial applications in pharmaceuticals, cosmetics, and photochemistry. nih.govmdpi.comnih.gov

Chemical Recycling and Depolymerization Strategies for Triazine-Based Resins

The widespread use of thermoset resins, including those based on triazine structures, presents a significant environmental challenge due to their non-recyclable nature. researchgate.net A key area of emerging research is the development of chemical recycling and depolymerization strategies to address this issue.

One promising approach involves the design of thermoset hyperbranched polymers containing reversible hexahydro-s-triazine structures. researchgate.net These materials can be degraded under relatively mild acidic conditions, allowing for the recovery of the constituent monomers. researchgate.net For example, thermoset hyperbranched polymers have been synthesized that can be degraded in phosphoric acid solutions, enabling the recovery of the initial monomers with high efficiency. researchgate.net This demonstrates the potential for creating a circular economy for these high-value materials. researchgate.net

Depolymerization technologies are being explored more broadly for various polymers, aiming to convert them back into their monomeric units for repolymerization. trinseo.comyoutube.com This "resin-to-resin" circularity is a critical step towards sustainable polymer management and is being actively investigated for various polymer systems, including those analogous to triazine-based resins. researchgate.netnih.gov

Triazine Derivatives in Photocatalysis and Advanced Energy Conversion Systems

Triazine derivatives are gaining significant attention for their potential applications in photocatalysis and advanced energy conversion systems, such as photoelectrochemical (PEC) water splitting. rsc.orgrsc.org Their unique electronic and optical properties, stemming from the nitrogen-rich triazine core, make them suitable candidates for these applications. mdpi.comnih.govnih.gov

In the realm of photocatalysis, triazine-based materials, including covalent organic frameworks (COFs) and carbon nitrides, have shown promise for degrading organic pollutants and for solar-driven hydrogen production. rsc.orgnih.govnih.govrsc.orgacs.org The triazine unit can play a crucial role in light harvesting and as an electrocatalytic site for water reduction. rsc.org For example, a triazine-based covalent organic framework has demonstrated superior photoelectrochemical water splitting performance compared to its non-triazine counterpart. rsc.orgrsc.org The mechanism often involves the triazine molecule abstracting a hydrogen atom from water upon photoexcitation. nih.gov

Furthermore, triazine derivatives are being explored as components in organic solar cells, dye-sensitized solar cells, and perovskite solar cells due to their ability to capture and transport electrons. nih.govnih.gov Tripodal donor-acceptor small molecules incorporating a triphenyl triazine core have been synthesized and shown to have excellent photocatalytic abilities for organic transformations under visible light. nih.gov

Table 1: Key Triazine Derivatives and their Applications in Energy Conversion

Derivative TypeApplicationKey Findings
Covalent Organic Frameworks (COFs)Photoelectrochemical Water SplittingEnhanced light harvesting and catalytic activity for hydrogen evolution. rsc.orgrsc.org
Carbon NitridesPhotocatalytic Water SplittingAct as photocatalysts for water splitting with visible light. nih.govnih.govacs.org
Tripodal Small MoleculesVisible-light Oxidative CondensationEfficient photocatalysts for the synthesis of valuable organic compounds. nih.gov
Porous Organic PolymersLithium-Sulfur BatteriesServe as efficient polysulfide adsorbers and catalytic promoters for polysulfide conversion. rsc.org
Zwitterionic DerivativesAqueous Organic Flow BatteriesCapable of reversible multi-electron transfer, showing potential for energy storage. acs.org

Advanced Analytical Method Development for Triazine Compounds in Complex Research Matrices

The increasing use of triazine compounds in various fields necessitates the development of advanced and reliable analytical methods for their detection and quantification in complex matrices. nih.gov Researchers are focusing on creating methods that are not only sensitive and specific but also rapid and high-throughput.

Ultra-fast liquid chromatography combined with electrospray ionization tandem mass spectrometry (UFLC-ESI-MS/MS) has emerged as a powerful technique for the simultaneous determination of multiple triazine herbicides and their metabolites in traditional Chinese medicines. nih.gov This method utilizes a streamlined pretreatment approach, offering high recovery rates and minimal interference. nih.gov Similarly, high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) methods have been developed and validated for the analysis of triazine pesticides in various environmental and commercial samples. researchgate.netthermofisher.comthermofisher.com

These advanced analytical techniques are crucial for monitoring the presence of triazine compounds, ensuring product safety, and understanding their environmental fate. The development of such methods often involves optimizing chromatographic conditions and sample preparation procedures to achieve the desired sensitivity and resolution. researchgate.netthermofisher.comthermofisher.com

Supramolecular Chemistry and Self-Assembly of Triazine Systems

The 1,3,5-triazine scaffold is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgnih.govnih.gov This has led to the design and synthesis of a wide range of self-assembling systems with diverse architectures and functions. rsc.orgnih.gov

Researchers have successfully constructed molecular duplexes, rosettes, and other complex supramolecular structures using triazine derivatives. nih.govcam.ac.ukrsc.org These assemblies are often driven by specific hydrogen-bonding patterns, similar to those found in biological systems like DNA. cam.ac.uk For instance, triazine-based oligomers have been designed to form duplex structures through complementary hydrogen bonding, mimicking the information storage capabilities of DNA. cam.ac.uk

The self-assembly of star-shaped triazine molecules at liquid/solid interfaces has also been investigated, revealing the formation of close-packed nanoarchitectures stabilized by van der Waals interactions. acs.org These studies provide fundamental insights into the principles of molecular recognition and self-assembly, which are crucial for the bottom-up fabrication of novel nanomaterials and functional devices. rsc.orgnih.gov The ability to control the self-assembly of triazine systems opens up possibilities for applications in areas such as drug delivery, sensing, and materials science. rsc.orgacs.org

Q & A

Q. What are the established synthetic routes for 2,4,6-Triisocyanato-1,3,5-triazine, and what are their critical reaction parameters?

The most common method involves cyclotrimerization of isocyanate precursors, often catalyzed by phosphazene bases or Lewis acids. Critical parameters include reaction temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst-to-monomer ratios. For example, highlights the role of solvent basicity in analogous triazine syntheses, where polar aprotic solvents enhance reaction rates by stabilizing intermediates. Side products like oligomers can form if stoichiometry deviates, necessitating purification via recrystallization or column chromatography .

Q. How can spectroscopic data (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

Use 13C^{13}\text{C} NMR to identify the triazine ring carbons (peaks ~160–170 ppm) and isocyanate groups (~120–130 ppm). IR should show strong N=C=O stretches near 2250 cm1^{-1}. Deuterated solvents like CDCl3_3 minimize interference. Computational modeling (e.g., DFT) can validate spectral assignments by simulating vibrational and electronic transitions, as demonstrated in for related triazine derivatives .

Advanced Research Questions

Q. How do solvent polarity and basicity influence the reactivity of this compound in nucleophilic addition reactions?

Polar aprotic solvents (e.g., DMF) increase electrophilicity at the isocyanate groups, accelerating nucleophilic attacks. Basicity affects deprotonation efficiency: tertiary amines (e.g., triethylamine) enhance reactivity by stabilizing transition states. shows that solvent choice impacts reaction kinetics in triazine derivatives, with acetonitrile yielding faster rates than THF due to higher polarity .

Q. What strategies resolve contradictions in reported degradation kinetics of this compound under aqueous conditions?

Contradictions often arise from pH variability or competing hydrolysis pathways. Use controlled studies with buffered solutions (pH 4–10) to isolate degradation mechanisms. Pulse radiolysis ( ) can quantify hydrated electron (e(aq)e^-\text{(aq)}) reactivity, a key factor in radical-mediated degradation. Cross-validate results with LC-MS to identify intermediates like cyanuric acid .

Q. How can computational methods predict the regioselectivity of this compound in multi-component reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, applied DFT to triazine derivatives, showing that electron-withdrawing substituents direct reactivity to specific positions. Pair simulations with kinetic isotope effect (KIE) studies to validate computational predictions experimentally .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Moisture-sensitive storage (desiccator, inert atmosphere) prevents hydrolysis to toxic isocyanic acid. Waste must be neutralized with aqueous ammonia before disposal, as outlined in for similar triazine compounds .

Q. How can this compound be integrated into conjugated polymer systems for sensor applications?

As a crosslinker, it enhances thermal stability and electron transport in polymers. demonstrates triazine-based sensors where the compound’s π-conjugation improves fluorescence quenching efficiency. Optimize doping ratios (e.g., 1–5 wt%) and characterize via cyclic voltammetry to assess charge-transfer properties .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported catalytic activity of metal-triisocyanato-triazine complexes?

Re-evaluate reaction conditions (e.g., metal precursor purity, ligand ratios) and employ standardized activity assays (e.g., TOF calculations). emphasizes batch-to-batch variability in triazine reagents, requiring ICP-MS analysis to confirm metal loading .

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